![molecular formula C17H24N6O B6575836 2,2-dimethyl-1-{4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazin-1-yl}propan-1-one CAS No. 1049477-60-2](/img/structure/B6575836.png)

2,2-dimethyl-1-{4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazin-1-yl}propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

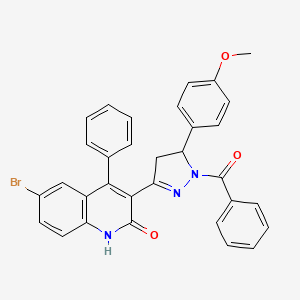

The compound “2,2-dimethyl-1-{4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazin-1-yl}propan-1-one” is a complex organic molecule that contains several functional groups and structural features. It includes a piperazine ring, a phenyl group, a tetrazole ring, and a ketone group. Each of these components contributes to the overall properties and potential reactivity of the molecule .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the piperazine ring might be formed through a reaction known as cyclization. The phenyl group could be introduced through a reaction known as Friedel-Crafts alkylation. The tetrazole ring might be formed through a reaction known as cycloaddition .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The piperazine ring is a six-membered ring with two nitrogen atoms. The phenyl group is a six-membered carbon ring typical of aromatic compounds. The tetrazole ring is a five-membered ring with four nitrogen atoms and one carbon atom .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the ketone group is often reactive towards nucleophiles in a reaction known as nucleophilic addition. The tetrazole ring can participate in various reactions typical of aromatic compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of polar functional groups like the ketone could make it soluble in polar solvents. The aromatic rings might contribute to its stability .Mecanismo De Acción

Target of Action

Tetrazole derivatives are known to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . Therefore, the targets could be enzymes or receptors involved in these biological processes.

Mode of Action

Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pka values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This suggests that the compound may interact with its targets through electrostatic interactions and possibly hydrogen bonding.

Biochemical Pathways

Given the wide range of biological activities associated with tetrazole derivatives , it can be inferred that multiple biochemical pathways could be affected. These could include pathways related to inflammation, pain perception, bacterial and fungal growth, tumor growth, and blood pressure regulation.

Pharmacokinetics

Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes This suggests that the compound may have good bioavailability

Result of Action

Given the wide range of biological activities associated with tetrazole derivatives , the compound could potentially have various effects at the molecular and cellular level, such as inhibition of enzyme activity, alteration of receptor signaling, and modulation of cellular processes.

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

2,2-dimethyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including P38 MAP kinase, which is involved in inflammatory responses . The compound’s tetrazole ring allows it to form non-covalent interactions with these biomolecules, enhancing its bioavailability and reducing potential negative effects .

Cellular Effects

The effects of 2,2-dimethyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one on cellular processes are profound. It influences cell signaling pathways, particularly those related to inflammation and immune responses. The compound has been shown to affect gene expression, leading to changes in cellular metabolism and function . Its impact on cell signaling pathways can modulate the activity of various transcription factors, thereby altering the expression of genes involved in cell growth and differentiation.

Molecular Mechanism

At the molecular level, 2,2-dimethyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one exerts its effects through binding interactions with specific biomolecules. The tetrazole ring in the compound allows it to inhibit or activate enzymes by forming hydrogen bonds and other non-covalent interactions . This can lead to changes in gene expression and enzyme activity, ultimately affecting cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2-dimethyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to the formation of metabolites that may have different biological activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to modulate cellular processes over extended periods.

Dosage Effects in Animal Models

The effects of 2,2-dimethyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it can cause toxic or adverse effects, including disruptions in cellular metabolism and function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective without causing harm.

Metabolic Pathways

2,2-dimethyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of various metabolites . These interactions can affect metabolic flux and the levels of different metabolites within cells, influencing overall cellular function and health.

Transport and Distribution

The transport and distribution of 2,2-dimethyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and function, as well as its potential therapeutic effects.

Subcellular Localization

The subcellular localization of 2,2-dimethyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects . The localization of the compound can impact its activity and function, as well as its interactions with other biomolecules.

Propiedades

IUPAC Name |

2,2-dimethyl-1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N6O/c1-17(2,3)16(24)22-11-9-21(10-12-22)13-15-18-19-20-23(15)14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRCAMUCRWLOMAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-diethoxy-N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]benzene-1-sulfonamide](/img/structure/B6575755.png)

![4-[4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B6575766.png)

![3-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B6575782.png)

![N-(1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6575794.png)

![1-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4-(2-methoxy-5-methylbenzenesulfonyl)piperazine](/img/structure/B6575809.png)

![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B6575815.png)

![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B6575821.png)

![Acetamide, N-[4-[[(4-methylphenyl)sulfonyl]amino]-3-nitrophenyl]-](/img/structure/B6575829.png)

![1-(4-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)-2-methoxyethan-1-one](/img/structure/B6575839.png)

![2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6575856.png)

![N-ethyl-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B6575863.png)

![1-(2-methoxy-5-methylphenyl)-3-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]urea](/img/structure/B6575873.png)

![3,4-difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide](/img/structure/B6575878.png)